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Compound of Interest

Compound Name: 1,2-Diiodoethene

Cat. No.: B11823565

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of the photochemistry and
photodissociation dynamics of the cis and trans isomers of 1,2-diiodoethene. While direct
experimental data on this specific molecule is limited, this document synthesizes available
information, draws parallels from analogous dihaloethenes, and outlines the theoretical and
experimental frameworks used to study such photochemical reactions. This guide is intended
to serve as a foundational resource, highlighting both the current understanding and the
existing knowledge gaps in the field.

Introduction to 1,2-Diiodoethene

1,2-Diiodoethene (CzH:zl2) is an organoiodine compound existing as two geometric isomers:
cis-(2)-1,2-diiodoethene and trans-(E)-1,2-diiodoethene. The presence of a carbon-carbon
double bond restricts rotation, giving rise to these distinct stereoisomers, each with unique
physical and chemical properties. The large, electron-rich iodine atoms significantly influence
the electronic structure and reactivity of the ethylene backbone, making the carbon-iodine (C-I)
bond the primary site for photochemical activity.

The study of 1,2-diiodoethene’'s photochemistry is crucial for understanding fundamental
processes such as photoisomerization and photodissociation in halogenated alkenes. These
processes are central to various fields, including atmospheric chemistry, organic synthesis, and
the development of photosensitive materials.
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Isomer Stability and Physicochemical Properties

Computational studies and established chemical principles indicate that the trans isomer of 1,2-
diiodoethene is thermodynamically more stable than the cis isomer. This is primarily attributed
to the significant steric repulsion between the two large iodine atoms when they are on the
same side of the double bond in the cis configuration.

Property cis-1,2-Diiodoethene trans-1,2-Diiodoethene
(2)-1,2-Diiodoethene, cis-1,2- (E)-1,2-Diiodoethene, trans-
Synonyms . -
Acetylene diiodide 1,2-Acetylene diiodide
CAS Number 590-26-1 590-27-2
Molecular Weight 279.85 g/mol 279.85 g/mol
Dipole Moment 0.75D 0.00D
Melting Point -14 °C 73 °C
Boiling Point 188 °C 191 °C
) N More stable (by approx. 2
Relative Stability Less stable
kcal/mol)[1][2]
lonization Energy (Adiabatic) 8.6 eV Data not readily available
lonization Energy (Vertical) 8.94 eV Data not readily available

Electronic Structure and Photodissociation
Dynamics

Upon absorption of ultraviolet (UV) light, 1,2-diiodoethene molecules are promoted to an
electronically excited state. The subsequent relaxation and dissociation dynamics are dictated
by the topology of the excited-state potential energy surfaces.

Primary Photochemical Pathways

Drawing from studies on analogous molecules like 1,2-dichloroethene and 1,2-dibromoethene,
the primary event following UV excitation of 1,2-diiodoethene is the homolytic cleavage of a C-
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I bond, which is the weakest bond in the molecule.[1] The general mechanism is believed to
involve:

o Excitation: The molecule absorbs a UV photon, promoting an electron from a 1t bonding
orbital to a i* antibonding orbital (a 1t - 1t* transition).

o Dissociation/Isomerization: From the excited mtirt* state, the molecule can follow several
pathways:

[e]

Direct Dissociation: The excited-state potential energy surface may be repulsive along the
C-I bond coordinate, leading to direct and rapid bond fission.

o Indirect Dissociation via Curve Crossing: The initially populated mtrt* state can cross onto a
dissociative potential energy surface, such as a 1to* or no* state, which is repulsive with
respect to the C-I bond length. This leads to the formation of a vinyl radical and an iodine
atom (1).

o Internal Conversion and Dissociation: The molecule can undergo rapid internal conversion
back to a highly vibrationally excited ("hot") electronic ground state. If the vibrational
energy exceeds the C-I bond dissociation energy, the bond can rupture.

o Isomerization: Rotation around the C=C bond can occur in the excited state, leading to cis-
trans isomerization.

The following diagram illustrates the probable photodissociation pathways for 1,2-
diiodoethene.
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General Photodissociation Pathways of 1,2-Diiodoethene
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Experimental Workflow for Photodissociation Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Deep Dive into the Photochemistry and
Photodissociation of 1,2-Diiodoethene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11823565#photochemistry-and-photodissociation-of-
1-2-diiodoethene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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